molecular formula C11H23N B13640280 (4-Isopropyl-1-methylcyclohexyl)methanamine

(4-Isopropyl-1-methylcyclohexyl)methanamine

Cat. No.: B13640280
M. Wt: 169.31 g/mol
InChI Key: ZUMKPAPIROLBFB-UHFFFAOYSA-N
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Description

(4-Isopropyl-1-methylcyclohexyl)methanamine is an organic compound with the molecular formula C11H23N It is a type of amine, characterized by the presence of a nitrogen atom bonded to a cyclohexane ring substituted with isopropyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropyl-1-methylcyclohexyl)methanamine typically involves the alkylation of cyclohexylamine derivatives. One common method is the reductive amination of 4-isopropyl-1-methylcyclohexanone with ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(4-Isopropyl-1-methylcyclohexyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

(4-Isopropyl-1-methylcyclohexyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Isopropyl-1-methylcyclohexyl)methanamine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Isopropyl-1-methylcyclohexyl)methanamine is unique due to its specific substitution pattern on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

(1-methyl-4-propan-2-ylcyclohexyl)methanamine

InChI

InChI=1S/C11H23N/c1-9(2)10-4-6-11(3,8-12)7-5-10/h9-10H,4-8,12H2,1-3H3

InChI Key

ZUMKPAPIROLBFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(C)CN

Origin of Product

United States

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